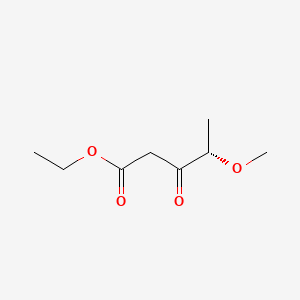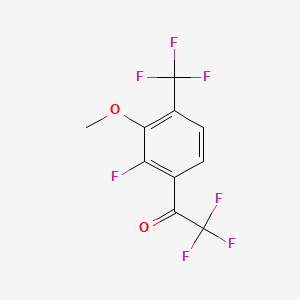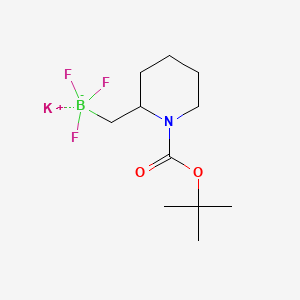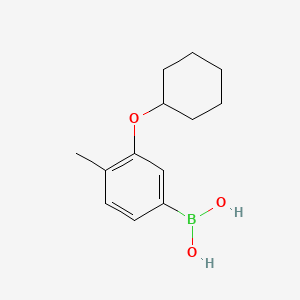
(3-(Cyclohexyloxy)-4-methylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Cyclohexyloxy)-4-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a cyclohexyloxy group and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Cyclohexyloxy)-4-methylphenyl)boronic acid typically involves the reaction of an organometallic reagent with a borate ester. One common method is the reaction of a Grignard reagent, such as 3-(cyclohexyloxy)-4-methylphenylmagnesium bromide, with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(3-(Cyclohexyloxy)-4-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-(Cyclohexyloxy)-4-methylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Cyclohexyloxy)-4-methylphenyl)boronic acid in various applications involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid forms a complex with the active site of the enzyme, thereby inhibiting its activity . Additionally, in Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, facilitating the formation of a carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyclohexyloxy and methyl groups, making it less sterically hindered and more reactive in certain reactions.
Cyclohexylboronic Acid: Contains a cyclohexyl group but lacks the phenyl ring, resulting in different reactivity and applications.
4-Methylphenylboronic Acid: Similar structure but without the cyclohexyloxy group, affecting its solubility and reactivity.
Uniqueness
(3-(Cyclohexyloxy)-4-methylphenyl)boronic acid is unique due to the presence of both the cyclohexyloxy and methyl groups, which influence its steric and electronic properties. These modifications can enhance its selectivity and reactivity in specific chemical reactions, making it a valuable compound in organic synthesis and research .
Properties
Molecular Formula |
C13H19BO3 |
|---|---|
Molecular Weight |
234.10 g/mol |
IUPAC Name |
(3-cyclohexyloxy-4-methylphenyl)boronic acid |
InChI |
InChI=1S/C13H19BO3/c1-10-7-8-11(14(15)16)9-13(10)17-12-5-3-2-4-6-12/h7-9,12,15-16H,2-6H2,1H3 |
InChI Key |
ZOUXJSFTSNYUNY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)OC2CCCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


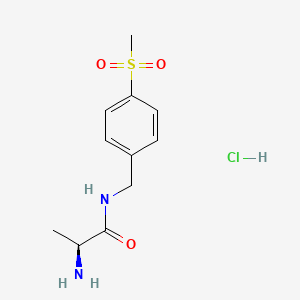
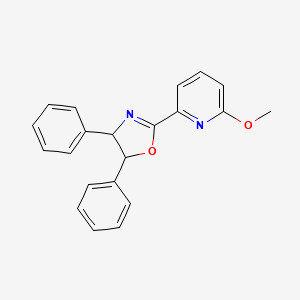
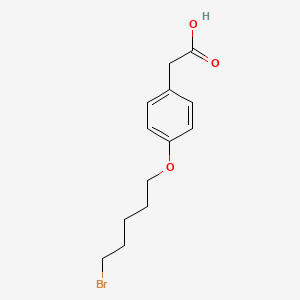
![7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14771638.png)
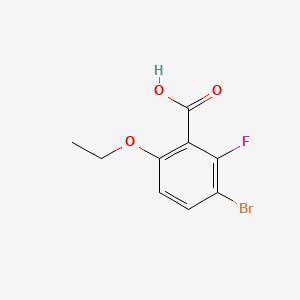
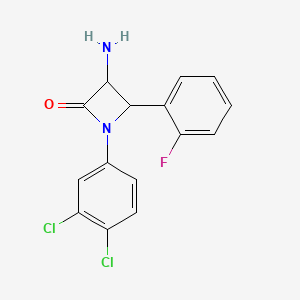
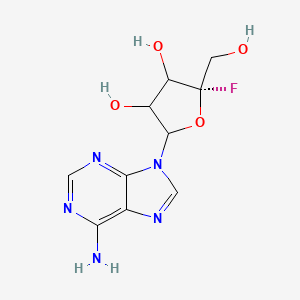
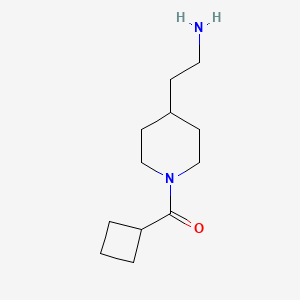
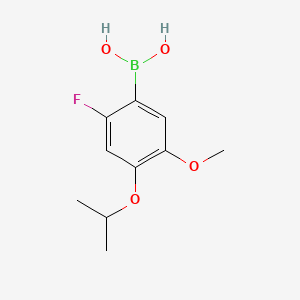
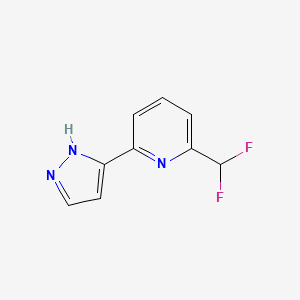
![Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate](/img/structure/B14771698.png)
